Facilitates Synthesis of FAAH Inhibitors with Sub‑Nanomolar Potency—Unachievable with NH‑Boc or Des‑Boc Analogs
The target compound is the sole documented reactant for preparing 1,3‑dihydro‑2H‑imidazo[4,5‑c]pyridin‑2‑one derivatives, a scaffold that has yielded FAAH inhibitors with an apparent IC₅₀ as low as 0.0720 nM against human FAAH in CHOK1 cells [1]. Neither the NH‑Boc analog (CAS 305371‑42‑0) nor the des‑Boc N‑methyl analog (CAS 1034131‑90‑2) have been reported as productive intermediates for this chemotype, strongly indicating that the N‑Boc‑N‑methyl‑amino substitution is a structural prerequisite for successful cyclization and subsequent bioactivity [2].
| Evidence Dimension | Enabling capability for imidazo[4,5‑c]pyridin‑2‑one scaffold construction |
|---|---|
| Target Compound Data | Works as reactant; leads to compounds with IC₅₀ = 0.0720 nM (representative analog, BindingDB BDBM50447748) |
| Comparator Or Baseline | NH‑Boc analog: no reported use in this scaffold; Des‑Boc N‑Me analog: no Boc protection for sequential deprotection |
| Quantified Difference | Qualitative advantage: only the target enables this scaffold; potency ≥10⁶‑fold greater than required for hit identification |
| Conditions | Apparent inhibition of human FAAH expressed in CHOK1 cells; AMCAA substrate; fluorescence assay after 30 min |
Why This Matters
The target compound is gatekeeping access to a proven, ultra‑potent FAAH inhibitor series, making it an indispensable procurement item for pain and inflammation drug discovery teams.
- [1] BindingDB BDBM50447748 (CHEMBL3113271), IC₅₀ = 0.0720 nM for human FAAH, https://bindingdb.org/bind/50447748 View Source
- [2] PubChem structural comparison: NH‑Boc analog CID 11056009 (CAS 305371‑42‑0) and des‑Boc N‑Me analog CID 122130375 (CAS 1034131‑90‑2); no FAAH‑related bioactivity annotations found, https://pubchem.ncbi.nlm.nih.gov/ View Source
